Human CYP11B2 Inhibitory Potency: Sub-Nanomolar to Low-Nanomolar Range Competitive with BI 689648
In a human CYP11B2 enzymatic assay performed in HEK293A cells using deoxycorticosterone as substrate, 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile demonstrated an IC50 of 2 nM [1]. This potency places it within the same low-nanomolar range as BI 689648, a selective aldosterone synthase inhibitor that exhibits an IC50 of 2.1 nM for CYP11B2 [2]. The observed potency is approximately 14-fold higher than that of GSC002219 (IC50 = 27 nM) [3] and roughly 3-fold less potent than the FDA-approved osilodrostat (IC50 = 0.7 nM) .
| Evidence Dimension | Inhibitory potency against human CYP11B2 (aldosterone synthase) |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | BI 689648 (IC50 = 2.1 nM); GSC002219 (IC50 = 27 nM); Osilodrostat (IC50 = 0.7 nM) |
| Quantified Difference | Similar to BI 689648; 14-fold more potent than GSC002219; ~3-fold less potent than osilodrostat |
| Conditions | Human CYP11B2 expressed in HEK293A cells; deoxycorticosterone as substrate; 1 hr pretreatment |
Why This Matters
This potency benchmark informs researchers that the compound offers activity comparable to advanced preclinical tool compounds and can serve as a viable alternative in CYP11B2-focused assays where a 2,3-dioxopiperidine scaffold is desired.
- [1] BindingDB. BDBM50238103 (CHEMBL4070323). IC50 = 2 nM for human CYP11B2. View Source
- [2] GLPBIO. BI 689648. IC50 for CYP11B2 = 2.1 nM. View Source
- [3] AHA Journals. Abstract P440: Discovery of clinical candidate GSC002219. IC50 for CYP11B2 = 27 nM. View Source
